
Cryptochlorogenic acid
Vue d'ensemble
Description
L'acide cryptochlorogénique, également connu sous le nom d'acide 4-O-caffeoylquinique, est un acide phénolique et un isomère de l'acide chlorogénique. On le trouve naturellement dans diverses plantes, notamment les grains de café, les fruits et les légumes. Ce composé est reconnu pour ses propriétés antioxydantes, anti-inflammatoires et thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide cryptochlorogénique peut être synthétisé par estérification de l'acide caféique avec l'acide quinique. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux. Le produit est ensuite purifié à l'aide de techniques chromatographiques.
Méthodes de production industrielle : Dans les milieux industriels, l'acide cryptochlorogénique est souvent extrait de sources végétales à l'aide de solvants tels que le méthanol ou l'éthanol. Le processus d'extraction est suivi d'étapes de purification, notamment l'extraction en phase solide et la chromatographie liquide haute performance (CLHP), pour isoler le composé à haute pureté .
Analyse Des Réactions Chimiques
Esterification and Isomerization
Cryptochlorogenic acid is synthesized via esterification, where the hydroxyl group at the 4-position of quinic acid reacts with the carboxylic acid group of trans-caffeic acid (Figure 1) . This reaction is catalyzed enzymatically in plants by acyltransferases.
Reaction Type | Conditions | Products |
---|---|---|
Esterification | Enzymatic (acyltransferase), pH 7–8 | 4-O-Caffeoylquinic acid |
Isomerization | Acidic/alkaline hydrolysis, heat | 3- or 5-O-caffeoylquinic acid |
Isomerization studies reveal that under acidic or alkaline conditions, this compound can rearrange into other chlorogenic acid isomers (e.g., 3-CQA or 5-CQA) due to ester bond migration .
Hydrolysis Reactions
The ester bond in this compound undergoes hydrolysis under acidic or alkaline conditions, yielding caffeic acid and quinic acid (Table 1) .
Hydrolysis Type | Conditions | Products | Rate Constant |
---|---|---|---|
Acidic hydrolysis | 1M HCl, 80°C, 2h | Caffeic acid + quinic acid | |
Alkaline hydrolysis | 0.1M NaOH, 25°C, 24h | Caffeic acid + quinic acid |
Enzymatic hydrolysis by esterases in vivo also releases caffeic acid, which undergoes further metabolism (e.g., glucuronidation) .
Metal Chelation
This compound exhibits strong iron-chelating activity, critical for its antidiabetic and antioxidant effects . In diabetic models, it binds Fe²⁺/Fe³⁺, inhibiting ferroptosis (iron-dependent lipid peroxidation) :
This chelation reduces reactive oxygen species (ROS) by 40–60% in pancreatic β-cells .
Antioxidant Mechanisms
This compound donates hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals (e.g., - OH, O₂- ⁻) :
Its radical-scavenging capacity (IC₅₀ = 12.3 μM) surpasses that of α-tocopherol (IC₅₀ = 30.1 μM) in vitro .
Enzymatic Modifications
In metabolic pathways, this compound undergoes:
-
Glucuronidation : UGT isoforms (e.g., UGT1A1) add glucuronic acid to its hydroxyl groups .
-
Sulfation : SULT enzymes conjugate sulfate groups, enhancing water solubility for excretion .
Photochemical Degradation
Exposure to UV light induces decarboxylation and cleavage of the caffeoyl moiety, forming quinic acid derivatives and caffeic acid oligomers .
Structural and Spectral Data
Applications De Recherche Scientifique
Cryptochlorogenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard for analytical methods and in the study of phenolic compounds.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in treating conditions like myocardial hypertrophy and inflammation.
Industry: It is used in the food industry for its antioxidant properties and in the development of functional foods
Mécanisme D'action
Cryptochlorogenic acid exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Cardioprotective Effects: It ameliorates myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway
Comparaison Avec Des Composés Similaires
L'acide cryptochlorogénique est similaire à d'autres isomères de l'acide chlorogénique, tels que :
- Acide chlorogénique (acide 3-O-caffeoylquinique)
- Acide néochlorogénique (acide 5-O-caffeoylquinique)
- Acide caféique
Unicité :
- Acide cryptochlorogénique : Connu pour ses effets anti-inflammatoires et cardioprotecteurs spécifiques.
- Acide chlorogénique : Largement étudié pour ses propriétés antioxydantes.
- Acide néochlorogénique : Propriétés antioxydantes similaires mais voies métaboliques différentes.
- Acide caféique : Une structure plus simple avec de larges activités antioxydantes et anti-inflammatoires .
L'acide cryptochlorogénique se distingue par sa combinaison unique de propriétés antioxydantes, anti-inflammatoires et cardioprotectrices, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Activité Biologique
Cryptochlorogenic acid (CCGA) is a lesser-known isomer of chlorogenic acid, which has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of CCGA's biological activity based on diverse research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
This compound is a phenolic compound characterized by its chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 354.31 g/mol.
1. Antioxidant Activity
CCGA exhibits significant antioxidant properties, which have been demonstrated through various experimental models.
- Mechanism : CCGA reduces oxidative stress by promoting the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while simultaneously decreasing malondialdehyde (MDA) levels, a marker of oxidative damage .
- Study Findings : In a study using RAW 264.7 macrophages, CCGA was shown to increase the GSH/GSSG ratio and SOD activity while reducing MDA levels in a dose-dependent manner .
2. Anti-inflammatory Effects
CCGA has been reported to possess anti-inflammatory properties, particularly through the modulation of the NF-κB signaling pathway.
- Inhibition of Cytokines : It significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Mechanistic Insights : CCGA suppresses NF-κB activation by inhibiting IκB kinase (IKK) phosphorylation, leading to decreased expression of inflammatory mediators . This action highlights its potential as a therapeutic agent in inflammatory diseases.
3. Neuroprotective Effects
Recent studies have indicated that CCGA may protect against neurotoxicity induced by heavy metals.
- Zebrafish Model : In zebrafish exposed to lead (Pb), co-treatment with CCGA alleviated developmental malformations and neurotoxicity. The study found that CCGA improved neuron differentiation in the central nervous system (CNS) and reduced oxidative stress .
- Mechanism : The protective effect is attributed to CCGA's ability to ameliorate Pb-induced oxidative stress and modulate autophagy pathways .
Comparative Analysis with Other Compounds
To better understand the efficacy of CCGA, it is beneficial to compare its biological activities with those of related compounds such as chlorogenic acid (CGA) and neochlorogenic acid (NCGA).
Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |
---|---|---|---|
This compound | High | High | High |
Chlorogenic Acid | High | Moderate | Moderate |
Neochlorogenic Acid | Moderate | High | Low |
1. In Vivo Study on Inflammatory Response
A study investigated the effects of CCGA on LPS-induced inflammation in macrophages. Results indicated that CCGA significantly reduced nitric oxide (NO) production and downregulated iNOS expression, showcasing its potential as an anti-inflammatory agent .
2. Neuroprotective Study Using Zebrafish
In another study involving zebrafish embryos exposed to Pb, co-treatment with CCGA resulted in normal development compared to Pb-only treated groups, indicating its protective role against neurotoxic effects .
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying cryptochlorogenic acid in plant extracts?
- Methodology : Use a Thermo Hypersil Gold-C18 column (250 mm × 4.6 mm, 5 μm) with a gradient mobile phase of acetonitrile and 0.1% phosphoric acid. Set detection wavelengths at 327 nm for this compound and adjust column temperature to 30°C. Validate linearity (e.g., 10.53–105.3 μg·mL⁻¹, r ≥ 0.9991) and recovery rates (99.16–104.76%) to ensure precision (RSD 1.1–2.3%) . For multi-component analysis, employ wavelengths like 238 nm (geniposidic acid) and 354 nm (flavonoids) to avoid interference .
Q. How does this compound content vary across plant species and anatomical parts?
- Methodology : Compare HPLC profiles of leaves, roots, and flowers. For example, in Apocynum venetum and A. pictum, this compound levels are higher in leaves and flowers than roots. Use multivariate analysis (PCA, OPLS-DA) to identify differential accumulation patterns . Cluster analysis and heatmaps can visualize content variations across species and processing stages (e.g., fermentation) .
Q. What extraction techniques optimize this compound yield from natural sources?
- Methodology : Use aqueous-ethanol (e.g., 70% ethanol) for higher recovery, as demonstrated in Moringa oleifera extracts. Validate via intra-day/inter-day precision (RSD 0.43–2.09%) and accuracy (94.02–101.77%) . For purity assessment, UHPLC with a standard curve (y = 33039x + 94.402, R² = 0.9995) confirms >94% purity in Ageratina adenophora extracts .
Q. What are the primary pharmacological activities of this compound?
- Methodology : Conduct in vitro assays for antioxidant (e.g., SOD, CAT, GSH modulation in HEK 293T cells) and anti-inflammatory activity (e.g., NF-κB pathway inhibition) . Pair with LC-MS to correlate bioactivity with compound concentration .
Advanced Research Questions
Q. How can chemometric methods resolve discrepancies in this compound quantification across studies?
- Methodology : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify confounding variables (e.g., co-eluting isomers like isochlorogenic acids). For instance, in Massas Medica Fermentata, fluctuating this compound levels during fermentation require PCA to classify samples into distinct stages . Use grey correlation analysis (GRA) and TOPSIS to rank samples by multi-component profiles .
Q. Why does this compound exhibit low oral bioavailability despite high in vitro activity?
- Methodology : Perform in silico ADME analysis. This compound’s high polarity limits blood-brain barrier penetration and oral absorption. Use tools like SwissADME to predict properties: GI absorption (low), water solubility (high), and CYP450 non-inhibition . Validate with pharmacokinetic studies comparing intravenous vs. oral administration.
Q. How can analytical quality by design (AQbD) improve HPLC method robustness for this compound?
- Methodology : Define critical method attributes (CMAs) via Ishikawa diagrams and definitive screening designs. Optimize parameters like column type (C18), mobile phase pH (0.1% acetic acid), and gradient elution to resolve this compound from co-eluting phenolics (e.g., chlorogenic acid) . Validate using quality markers (e.g., RSD <5% for retention time) .
Q. What strategies mitigate this compound degradation during sample processing?
- Methodology : Monitor stability under varying pH, temperature, and light exposure. For example, in Eleutherococcus senticosus fruits, this compound degrades faster in acidic conditions. Use LC-MS to track degradation products (e.g., caffeic acid) and optimize storage at 4°C in dark .
Q. How do computational models enhance this compound’s drug development potential?
- Methodology : Perform molecular docking to identify binding affinities (e.g., Zika virus NS5 protein, ΔG = −8.5 kcal/mol) . Use pharmacokinetic simulations (e.g., GastroPlus) to predict absorption barriers and guide formulation strategies (e.g., nanoencapsulation) .
Q. What omics approaches link this compound biosynthesis to environmental stressors?
- Methodology : Integrate transcriptomics and metabolomics data from stressed plants (e.g., drought, UV exposure). For example, in Bruguiera gymnorhiza, this compound accumulation correlates with phenylpropanoid pathway upregulation. Validate via qPCR for genes like PAL and C4H .
Q. Methodological Conflict Resolution
Q. How to address contradictory reports on this compound’s antioxidant vs. pro-oxidant effects?
- Methodology : Conduct dose-response studies in cell lines (e.g., H₂O₂-induced HEK 293T cells). At low doses (0.1–10 μM), this compound upregulates SOD and GSH, but pro-oxidant effects emerge at >50 μM due to iron chelation. Use ROS probes (e.g., DCFH-DA) to quantify redox balance .
Q. Why do extraction solvents yield variable this compound recoveries?
Propriétés
IUPAC Name |
(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFKZTYYAFCTR-AVXJPILUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905-99-7, 87099-73-8 | |
Record name | 4-o-Caffeoyl quinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptochlorogenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRYPTOCHLOROGENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.